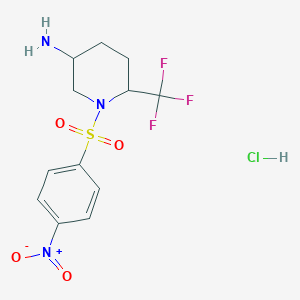

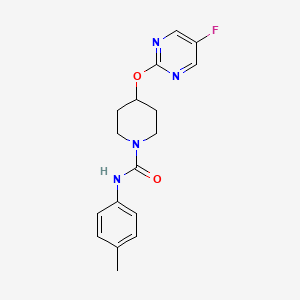

![molecular formula C20H10F7NO B2356765 [2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone CAS No. 900015-46-5](/img/structure/B2356765.png)

[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Pharmaceutical Development

The compound [2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone is significant in pharmaceutical development due to the presence of the trifluoromethyl group. This group is known to enhance the biological activity and metabolic stability of pharmaceuticals . Drugs containing the trifluoromethyl group have been approved by the FDA, indicating the importance of this functional group in drug design.

Synthesis of Fluorinated Building Blocks

This compound serves as a precursor for synthesizing various fluorinated building blocks. These building blocks are crucial for creating more complex molecules with potential pharmacological activities. The synthesis often involves the use of readily available materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .

Development of PET Chemosensors

The trifluoromethylphenyl group is used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These chemosensors are valuable tools in analytical chemistry for detecting ions or molecules .

Anion Sensors

The compound’s derivatives can act as sensors for anions. Amidourea-based sensors, for example, have been synthesized using derivatives of this compound, which can selectively bind to anions, indicating its potential in environmental monitoring and diagnostics .

Organic Electronics

In the field of organic electronics, the incorporation of fluorine atoms can alter the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Agrochemical Research

Fluorine-containing compounds like this one are also explored in agrochemical research. The trifluoromethyl group can improve the efficacy and selectivity of herbicides and pesticides, contributing to the development of new agricultural products .

Catalysis

The unique electronic properties imparted by the trifluoromethyl group make this compound and its derivatives useful in catalysis. They can serve as catalysts or ligands in various chemical reactions, enhancing reaction rates or selectivity .

Material Science

Finally, in material science, the compound’s derivatives can be used to modify the surface properties of materials. This can lead to the development of new materials with specific characteristics like hydrophobicity or resistance to degradation .

properties

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F7NO/c21-16-9-14(20(25,26)27)6-7-15(16)18(29)12-3-8-17(28-10-12)11-1-4-13(5-2-11)19(22,23)24/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGUQXMICWCOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=C(C=C(C=C3)C(F)(F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

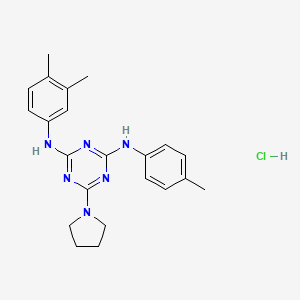

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)

![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)

![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)

![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)

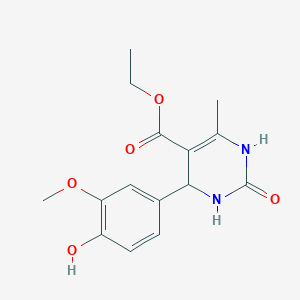

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)

![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)

![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)